molecular formula C19H17BrS B8352169 Sulfonium, (4-methylphenyl)diphenyl-, bromide CAS No. 4189-82-6

Sulfonium, (4-methylphenyl)diphenyl-, bromide

Cat. No.: B8352169
CAS No.: 4189-82-6
M. Wt: 357.3 g/mol
InChI Key: LXQKIBHHRQYGMT-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, (4-methylphenyl)diphenyl-, bromide can be synthesized using Grignard reagents and chlorotrimethylsilane as an activator . The reaction typically involves the formation of a sulfonium ion by reacting a sulfonium precursor with a suitable bromide source under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (4-methylphenyl)diphenyl-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Sulfonium, (4-methylphenyl)diphenyl-, bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sulfonium, (4-methylphenyl)diphenyl-, bromide involves its interaction with molecular targets through the sulfonium ion. The sulfonium ion can act as an electrophile, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-methylphenyl)sulfonium bromide: Another sulfonium salt with three 4-methylphenyl groups.

    Diphenylmethylsulfonium bromide: A sulfonium salt with a diphenylmethyl group.

Uniqueness

Sulfonium, (4-methylphenyl)diphenyl-, bromide is unique due to its specific combination of phenyl and 4-methylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonium salts may not be as effective.

Properties

CAS No.

4189-82-6

Molecular Formula

C19H17BrS

Molecular Weight

357.3 g/mol

IUPAC Name

(4-methylphenyl)-diphenylsulfanium;bromide

InChI

InChI=1S/C19H17S.BrH/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1

InChI Key

LXQKIBHHRQYGMT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 4-methylphenyl Grignard reagent of 1.32 L (1.88 mol, 1.42 mol/L, 2.5 equiv.) prepared by a common method from 4-bromotoluene and magnesium as raw materials using tetrahydrofuran (THF) as a solvent was added a solution dissolving diphenyl sulfoxide of 151.71 g (0.75 mol, 1 equiv.) and chlorotrimethylsilane (TMSCl) of 407.25 g (3.75 mol, 5 equiv.) in THF of 0.6 L at −5° C. to room temperature, followed by reacting under stirring for 30 minutes. After termination of the reaction, the resultant reaction mixture was poured into 12% hydrobromic acid of 1.1 L and extracted two times with dichloromethane of 1.8 L. The obtained product was washed with water and then concentrated to dryness and crystallized in acetone of 1.8 L to obtain the product of 203.7 g as a white crystal (yield: 76%). Property data thereof are shown in Table 1.
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